molecular formula C21H23N3O3 B11028504 N-(6-methoxypyridin-3-yl)-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-(6-methoxypyridin-3-yl)-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11028504
M. Wt: 365.4 g/mol
InChI Key: VTHIACPCYBRMFW-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a methoxypyridine ring, a dihydroisoquinoline core, and a carboxamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps:

    Formation of the Methoxypyridine Ring: This can be achieved through the methoxylation of pyridine derivatives under controlled conditions.

    Construction of the Dihydroisoquinoline Core: This step often involves cyclization reactions using appropriate precursors.

    Attachment of the Carboxamide Group: This is usually done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

    Introduction of the 3-Methylbutyl Side Chain: This can be achieved through alkylation reactions using suitable alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridine ring and the dihydroisoquinoline core.

    Reduction: Reduction reactions can target the carbonyl group in the dihydroisoquinoline core.

    Substitution: The methoxypyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its complex structure.

    Molecular Probes: Use in studying biological pathways and interactions.

Medicine

    Drug Development: Potential as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Investigation into its efficacy as a therapeutic agent for various diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Manufacturing: Potential role in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-2-(3-methylbutyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C21H23N3O3/c1-14(2)10-11-24-13-18(16-6-4-5-7-17(16)21(24)26)20(25)23-15-8-9-19(27-3)22-12-15/h4-9,12-14H,10-11H2,1-3H3,(H,23,25)

InChI Key

VTHIACPCYBRMFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

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